N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide
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Overview
Description
N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a dihydroxy-dimethylpentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylthiol: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride.
Formation of the sulfanylethyl intermediate: The 4-chlorophenylthiol is then reacted with an appropriate ethylene derivative to form the sulfanylethyl intermediate.
Coupling with dihydroxy-dimethylpentanamide: The final step involves coupling the sulfanylethyl intermediate with 2,4-dihydroxy-3,3-dimethylpentanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanylethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide
Uniqueness
N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33406-95-0 |
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Molecular Formula |
C15H22ClNO3S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2,4-dihydroxy-3,3-dimethylpentanamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-10(18)15(2,3)13(19)14(20)17-8-9-21-12-6-4-11(16)5-7-12/h4-7,10,13,18-19H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
HWNSYNIAIVZAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(C(=O)NCCSC1=CC=C(C=C1)Cl)O)O |
Origin of Product |
United States |
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